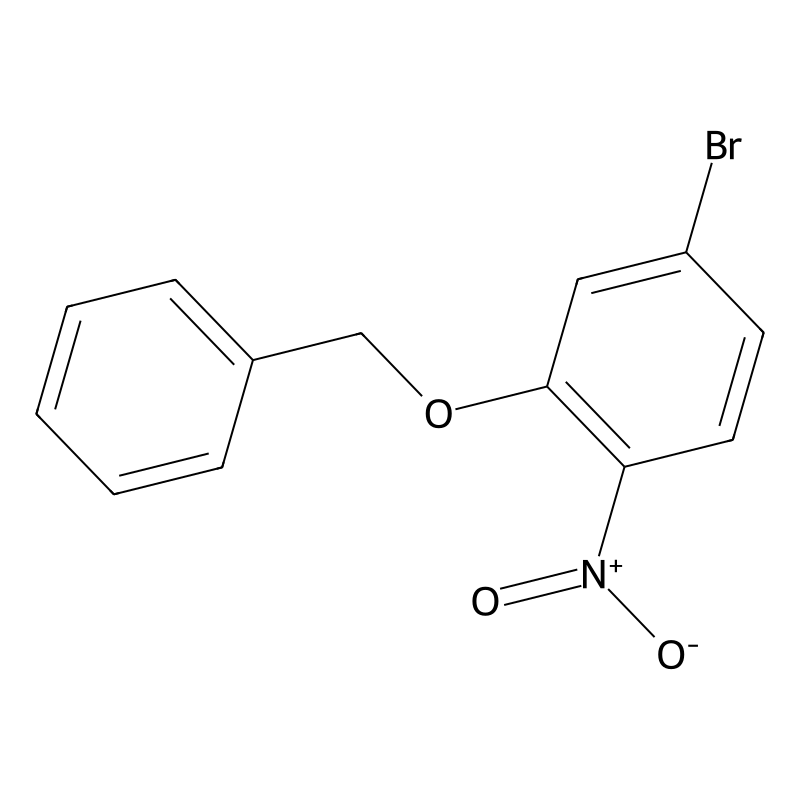2-(Benzyloxy)-4-bromo-1-nitrobenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Benzyl Ethers and Esters
Field: Organic Chemistry
Application: 2-Benzyloxy-1-methylpyridinium triflate is used as a reagent for the synthesis of benzyl ethers and esters.
Method: The active reagent is delivered in situ through N-methylation of 2-benzyloxy-pyridine.
Results: This method has been found to be mild, convenient, and in some cases uniquely effective.
[1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines
Application: The base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has been studied.
Method: The reaction involves the use of strong base.
Results: The study revealed significant limitations to the Wittig rearrangement of such systems.
Synthesis of Sequential Polypeptides
Synthesis of Benzyl Ethers and Esters
UV-Induced Benzyloxy Rotamerization in an Ortho OH-Substituted Aryl Schiff Base
2-(Benzyloxy)-4-bromo-1-nitrobenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group, a bromine atom, and a nitro group. Its molecular formula is and it has a molecular weight of 308.13 g/mol. The compound is notable for its structural features, where the benzyloxy group is positioned ortho to the nitro group and para to the bromine atom. This arrangement influences its chemical properties and reactivity, making it a significant compound in organic synthesis and medicinal chemistry .
- Electrophilic Substitution: The nitro group can act as an electron-withdrawing group, facilitating electrophilic aromatic substitution reactions.
- Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like iron in hydrochloric acid or catalytic hydrogenation, allowing for further functionalization .
- Palladium-Catalyzed Cross-Coupling: The bromine atom can participate in palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling, enabling the introduction of diverse groups at the 2-position of the benzene ring.
The biological activity of 2-(Benzyloxy)-4-bromo-1-nitrobenzene is influenced by its structural components:
- Covalent Modification: The reduced form of the nitro group can act as a Michael acceptor, potentially modifying nucleophilic residues in proteins or DNA, which may lead to biological effects.
- Intercalation Potential: Its aromatic structure might allow it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription processes .
Several synthesis methods have been developed for 2-(Benzyloxy)-4-bromo-1-nitrobenzene:
- Nitration of Benzyloxybromobenzene: Starting from benzyloxybromobenzene, nitration can be performed using a mixture of concentrated nitric and sulfuric acids.
- Bromination of Nitrobenzene: Nitrobenzene can be brominated under controlled conditions to introduce the bromine atom at the para position relative to the nitro group.
- Palladium-Catalyzed Cross-Coupling: Utilizing the bromine atom in cross-coupling reactions allows for further functionalization and complexity in synthesis .
The applications of 2-(Benzyloxy)-4-bromo-1-nitrobenzene span various fields:
- Materials Science: It can serve as a building block for organic semiconductors or supramolecular architectures due to its unique electronic properties.
- Medicinal Chemistry: Derivatives of this compound are explored for potential biological activities, particularly those modified at the nitro or benzyloxy groups .
- Synthetic Organic Chemistry: It acts as a versatile intermediate in synthesizing complex molecules due to its functional groups .
Interaction studies focus on how 2-(Benzyloxy)-4-bromo-1-nitrobenzene interacts with biological systems:
- Receptor Binding Studies: The compound's structure suggests potential interactions with specific receptors, which may modulate biological responses.
- Enzyme Inhibition: Its ability to covalently modify enzymes through electrophilic attack indicates potential applications in drug design targeting specific biochemical pathways.
Several compounds share structural similarities with 2-(Benzyloxy)-4-bromo-1-nitrobenzene:
| Compound Name | Structure Features | Unique Aspect |
|---|---|---|
| 4-Bromo-1-nitrobenzene | Bromine and nitro groups at para positions | Lacks benzyloxy substituent |
| 1-Benzyloxy-4-nitrobenzene | Nitro group at para position relative to benzyloxy | Benzyloxy at para position instead of ortho |
| 4-Benzyloxy-2-bromo-1-methoxybenzene | Methoxy group instead of nitro | Different electron-donating group affecting reactivity |
These comparisons highlight how variations in substituent positions and types influence the chemical properties and reactivity of these compounds, underscoring the uniqueness of 2-(Benzyloxy)-4-bromo-1-nitrobenzene within this class.








